molecular formula C17H25N3O5 B3317266 L-Valine, L-phenylalanyl-L-seryl- CAS No. 95791-48-3

L-Valine, L-phenylalanyl-L-seryl-

Cat. No.: B3317266
CAS No.: 95791-48-3
M. Wt: 351.4 g/mol
InChI Key: MVIJMIZJPHQGEN-IHRRRGAJSA-N
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Description

L-Valine, L-phenylalanyl-L-seryl- is a tripeptide composed of the amino acids L-valine, L-phenylalanine, and L-serine. Tripeptides like this one are important in various biological processes and have applications in biochemistry, medicine, and industry. Each amino acid in this tripeptide contributes unique properties, making it a compound of interest for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Valine, L-phenylalanyl-L-seryl- typically involves peptide bond formation between the amino acids. This can be achieved through solution-phase or solid-phase peptide synthesis. In solution-phase synthesis, the amino acids are coupled using reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to form peptide bonds . Protecting groups are often used to prevent unwanted side reactions.

In solid-phase peptide synthesis, the amino acids are sequentially added to a resin-bound growing peptide chain. This method allows for easier purification and automation. Commonly used resins include Wang resin and Rink amide resin .

Industrial Production Methods

Industrial production of peptides like L-Valine, L-phenylalanyl-L-seryl- often employs solid-phase peptide synthesis due to its efficiency and scalability. Automated peptide synthesizers are used to streamline the process, allowing for the production of large quantities of the peptide with high purity.

Chemical Reactions Analysis

Types of Reactions

L-Valine, L-phenylalanyl-L-seryl- can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the serine residue can produce a hydroxylated peptide, while reduction of peptide bonds can lead to the formation of smaller peptides or amino acids .

Scientific Research Applications

L-Valine, L-phenylalanyl-L-seryl- has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of L-Valine, L-phenylalanyl-L-seryl- involves its interaction with various molecular targets and pathways. The peptide can bind to specific receptors or enzymes, influencing biological processes such as protein synthesis, signal transduction, and metabolic pathways. The exact mechanism depends on the context in which the peptide is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

L-Valine, L-phenylalanyl-L-seryl- is unique due to its specific combination of amino acids, which imparts distinct chemical and biological properties. The presence of serine adds a hydroxyl group, enhancing the peptide’s reactivity and potential for modification .

Properties

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylbutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O5/c1-10(2)14(17(24)25)20-16(23)13(9-21)19-15(22)12(18)8-11-6-4-3-5-7-11/h3-7,10,12-14,21H,8-9,18H2,1-2H3,(H,19,22)(H,20,23)(H,24,25)/t12-,13-,14-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVIJMIZJPHQGEN-IHRRRGAJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)O)NC(=O)C(CO)NC(=O)C(CC1=CC=CC=C1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC1=CC=CC=C1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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